molecular formula C8H5FN2O2 B1442045 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190316-18-7

6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No. B1442045
CAS RN: 1190316-18-7
M. Wt: 180.14 g/mol
InChI Key: LWLWUALFRLGQJB-UHFFFAOYSA-N
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Description

“6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H5FN2O2 . It is a derivative of pyrrolopyridine, a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid”, has been reported in the literature . These compounds have been synthesized as part of a series of derivatives with potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of “6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid” includes a pyrrolopyridine core with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position .

Scientific Research Applications

Cancer Research: FGFR Inhibition

6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . FGFRs are implicated in various cancers, and their abnormal activation can lead to tumor progression. Compounds derived from this acid have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with one derivative, compound 4h, demonstrating significant effects on breast cancer cell proliferation, apoptosis, and migration .

Diabetes Treatment: Blood Glucose Reduction

Derivatives of this compound have shown efficacy in reducing blood glucose levels, suggesting potential applications in the treatment of diabetes-related conditions . This includes type 1 diabetes, obesity-related diabetes, and other metabolic disorders where controlling blood glucose is beneficial .

Cardiovascular Diseases

The biological activity of this compound extends to potential benefits in cardiovascular diseases. Its role in blood glucose management could indirectly benefit conditions like hyperlipidemia and hypertension, which are often associated with cardiovascular risks .

Pharmacological Research: Drug Development

The pharmacological properties of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid make it a valuable lead compound in drug development. Its low molecular weight and potent biological activities make it an appealing candidate for further optimization in creating new therapeutic agents .

Chemical Synthesis: Building Block

This compound serves as a versatile building block in chemical synthesis. Its fluorinated structure is particularly useful in creating a variety of biologically active molecules, including those with potential pharmacological applications .

Biological Evaluation: Assays and Screening

In biological evaluation, derivatives of this compound are used in assays to screen for anti-tumor properties. The transwell chamber assay, for example, has been employed to assess the effect of these derivatives on cell migration and invasion abilities, which are crucial for cancer metastasis .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including “6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid”, as FGFR inhibitors represents an attractive strategy for cancer therapy . Future research could focus on further optimization of these compounds to improve their potency and selectivity for FGFRs, as well as investigating their efficacy in preclinical and clinical studies.

properties

IUPAC Name

6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-1-6-7(11-2-4)5(3-10-6)8(12)13/h1-3,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLWUALFRLGQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696664
Record name 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190316-18-7
Record name 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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